(-)-Domoic acid - 123406-51-9

(-)-Domoic acid

Catalog Number: EVT-14298107
CAS Number: 123406-51-9
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Domoic acid is a natural product found in Chondria armata with data available.
Source and Classification

Domoic acid originates from marine phytoplankton, specifically diatoms, which are single-celled algae. The primary species responsible for its production include Pseudonitzschia multiseries and Pseudonitzschia australis. When these diatoms bloom, they can accumulate in shellfish, leading to bioaccumulation and subsequent human exposure through seafood consumption.

In terms of classification, domoic acid is categorized as:

  • Chemical Class: Amino acids
  • Toxicological Class: Neurotoxic compounds
  • Environmental Classification: Marine biotoxin
Synthesis Analysis

Domoic acid can be synthesized through various methods, including both natural extraction from marine sources and synthetic chemical pathways. The natural extraction typically involves harvesting shellfish or algal cultures known to contain high concentrations of the toxin.

Synthetic Methods

  1. Chemical Synthesis: Domoic acid can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to construct the peptide backbone, followed by cyclization to form the final structure.
  2. Enzymatic Synthesis: Some studies have explored the use of enzymes to facilitate the synthesis of domoic acid precursors, though this method is less common.

Technical details regarding synthesis often involve careful control of reaction conditions to ensure high purity and yield of the final product.

Molecular Structure Analysis

The molecular formula for domoic acid is C15H19N1O6C_{15}H_{19}N_{1}O_{6}, with a molecular weight of 305.32 g/mol. The structure features:

  • A five-membered lactam ring.
  • Multiple functional groups including carboxylic acids and an amine.

Structural Data

  • IUPAC Name: (2S)-2-amino-5-(carboxymethyl)-4-(1H-imidazol-4-yl)pentanoic acid
  • 3D Structure: Domoic acid has a complex three-dimensional conformation that allows it to interact effectively with glutamate receptors.
Chemical Reactions Analysis

Domoic acid undergoes various chemical reactions that are significant in both environmental and biological contexts:

  1. Degradation Reactions: In marine environments, domoic acid can degrade under certain conditions, such as exposure to sunlight or microbial activity.
  2. Receptor Binding Reactions: Domoic acid acts primarily through its interaction with glutamate receptors, mimicking the action of natural neurotransmitters but causing excitotoxicity at high concentrations.

These reactions highlight both the ecological impact of domoic acid in marine food webs and its potential health risks upon human consumption.

Mechanism of Action

Domoic acid exerts its neurotoxic effects primarily through its action on glutamate receptors in the central nervous system.

Process

  • Receptor Activation: Domoic acid binds to AMPA and kainate receptors, leading to increased intracellular calcium levels.
  • Neurotoxicity: The excessive influx of calcium ions can result in neuronal cell death through excitotoxic mechanisms. This process is linked to symptoms observed in amnesic shellfish poisoning, such as memory loss and seizures.

Data

Research indicates that even low concentrations of domoic acid can lead to significant neurotoxic effects, underscoring its potency as a marine toxin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility decreases in organic solvents such as methanol.

Chemical Properties

  • Melting Point: Approximately 190 °C.
  • Stability: Domoic acid is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.

Relevant analyses include high-performance liquid chromatography for quantification and characterization of purity.

Applications

Domoic acid has several scientific uses:

  1. Toxicology Research: Studied for its effects on neural pathways and mechanisms related to excitotoxicity.
  2. Environmental Monitoring: Utilized as a biomarker for assessing harmful algal blooms in marine ecosystems.
  3. Food Safety Testing: Analytical methods are developed for detecting domoic acid levels in seafood to ensure safety for human consumption.

The ongoing research into domoic acid continues to reveal insights into its ecological impacts and potential therapeutic avenues for managing neurotoxic effects in affected populations.

Biosynthesis and Metabolic Pathways of (-)-Domoic Acid

Genetic Regulation of Domoic Acid Production in Pseudo-nitzschia spp.

The biosynthesis of DA is governed by a conserved four-gene cluster (dabA, dabB, dabC, dabD) identified in toxigenic diatoms. Chromosome-level genome assemblies of Pseudo-nitzschia species (e.g., P. multiseries, P. pungens, P. delicatissima) reveal that this cluster resides in distinct genomic locations across species. In P. multiseries, the cluster spans ~8 kb and is transcriptionally co-regulated under phosphate limitation or elevated CO2, conditions known to induce DA production [2] . Remarkably, among >60 Pseudo-nitzschia species, only 26 are confirmed toxigenic, with strain-specific toxicity linked to the presence or absence of the dab cluster [1] [8].

Comparative genomics of 13 Pseudo-nitzschia species demonstrates that non-toxic species (e.g., P. delicatissima) lack the dab cluster due to independent evolutionary losses. Synteny analysis identifies breakpoints in conserved genomic regions where the cluster was likely excised. Conversely, in toxigenic species like P. australis and P. multistriata, the cluster may transpose to new loci after initial integration. This supports a "single acquisition, multiple independent losses" (SAMIL) model: the cluster was acquired horizontally in a common ancestor and subsequently lost in select lineages [1] [8]. The cluster’s GC content differs significantly from the core genome, suggesting an exogenous origin, potentially from red algae [1].

Table 1: Genomic Features of DA Biosynthesis in Pseudo-nitzschia Species

SpeciesGenome Size (Mb)Repetitive Elements (%)dab Cluster Present?Integration Site Variability
P. multiseries252.3568.67 (LTRs: 58.45%)YesChromosome 6 (syntenic with P. pungens)
P. pungens67.1134.91 (LTRs: 22.94%)Strain-dependentVariable
P. delicatissima34.061.73 (LTRs: 0.84%)NoN/A (breakpoint detected)

Enzymatic Mechanisms Involving Dab Gene Clusters

The dab cluster encodes enzymes that sequentially convert L-glutamate (Glu) and geranyl pyrophosphate (GPP) into isodomoic acid A (IDA), a direct precursor of DA:

  • DabA: A terpene cyclase catalyzing the Mg2+-dependent condensation of Glu and GPP to form N-geranyl-L-glutamic acid (L-NGG). Structural modeling reveals a terpene cyclase-like fold, with high specificity for Glu [2] [5].
  • DabD: A cytochrome P450 oxidase performing three successive oxidations of L-NGG at the C7′ methyl group, yielding 7′-carboxy-L-NGG. Heterologous expression in yeast microsomes confirms this activity [2].
  • DabC: An α-ketoglutarate (αKG)-dependent dioxygenase that cyclizes 7′-carboxy-L-NGG into IDA. This enzyme requires Fe2+ and ascorbate and shows negligible activity on unoxidized L-NGG [2] [5].
  • DabB: A hypothetical protein with undetermined function; proposed to assist in IDA isomerization to DA, though biochemical validation is lacking [2].

The pathway is compartmentalized: DabA localizes to chloroplasts for initial precursor coupling, while DabD and DabC operate in the cytosol. The dab cluster’s organization enables coordinated expression, with transcript levels of all four genes rising >10-fold under DA-inducing conditions [2].

Table 2: Enzymatic Functions in the DA Biosynthetic Pathway

GeneProtein FunctionReaction CatalyzedCofactors/RequirementsKey Specificity
dabATerpene cyclaseGlu + GPP → N-geranyl-L-glutamic acid (L-NGG)Mg2+High specificity for Glu
dabDCytochrome P450 oxidaseL-NGG → 7′-carboxy-L-NGG (3 oxidations)NADPH, CYP450 reductaseC7′ methyl of L-NGG
dabCαKG-dependent dioxygenase7′-carboxy-L-NGG → isodomoic acid AFe2+, αKG, ascorbateRequires C7′ carboxylation
dabBHypothetical proteinUnknown (putative isomerase)UndeterminedUndetermined

Isotopic Tracer Studies on Precursor Incorporation

Stable isotope labeling elucidates DA’s biosynthetic origins. Incubation of P. multiseries with [1-2H2]geraniol confirms incorporation of deuterium into DA, demonstrating that the isoprenoid moiety derives intact from geranyl pyrophosphate (GPP) without prior oxidation to an aldehyde. This supports a mechanism where DabA catalyzes direct nucleophilic substitution of GPP’s diphosphate by glutamate’s amino group [6].

A gas chromatography-mass spectrometry (GC-MS) method using propyl chloroformate derivatization enables precise measurement of isotope incorporation. This approach verifies DA’s structural backbone as formed from Glu (C1-C5) and GPP (C6-C15), with the pyrrolidine ring arising from cyclization between Glu’s α-amino group and C1 of the geranyl chain [6]. These tracer studies were instrumental in predicting enzymatic functions prior to the dab cluster’s discovery [2].

Comparative Biosynthesis Across Diatom Genera

DA production extends beyond Pseudo-nitzschia to benthic diatoms like Nitzschia navis-varingica and N. bizertensis. Genomic analysis of 37 N. navis-varingica strains reveals a homologous dab cluster (dabA, B, C, D), though with key distinctions:

  • Structural Differences: N. navis-varingica predominantly produces isodomoic acids A/B (IDA/IDB) rather than DA, suggesting altered post-cyclization steps or DabB functionality [3].
  • Genetic Divergence: The dab cluster in N. navis-varingica shares <70% nucleotide identity with Pseudo-nitzschia homologs. Phylogenetic analysis indicates an ancient horizontal gene transfer (HGT) event from red algae (e.g., Chondria armata) to diatoms, followed by independent evolutionary trajectories in Nitzschia and Pseudo-nitzschia [3].
  • Regulatory Variation: Unlike Pseudo-nitzschia, no clear link between environmental factors (e.g., nutrients) and dab expression exists in N. navis-varingica, implying distinct regulatory mechanisms [3].

In red algae, a homologous rad cluster (radA, radC, radD) produces DA via a similar pathway but with altered enzyme functions (e.g., RadC cyclizes oxidized intermediates without requiring prior carboxylation) [3]. This contrasts with the strict DabD→DabC order in diatoms.

Table 3: Comparative DA Biosynthesis Across Producer Organisms

FeaturePseudo-nitzschiaNitzschia navis-varingicaRed Algae (Chondria)
Major ToxinsDomoic acidIsodomoic acids A/BDomoic acid
Genomic OrganizationTandem dabABCD clusterTandem dabABCD clusterTandem radADC cluster
Key Cyclization Substrate7′-Carboxy-L-NGGUnknown (likely similar)7′-Hydroxy/oxo-L-NGG
Phylogenetic OriginHorizontal transfer from red algaeHorizontal transfer from red algaeNative
Regulatory TriggersPhosphate limitation, high CO2UnclearUnknown

Properties

CAS Number

123406-51-9

Product Name

(-)-Domoic acid

IUPAC Name

4-(6-carboxyhepta-2,4-dien-2-yl)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

VZFRNCSOCOPNDB-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

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